molecular formula C26H26FN5O2S2 B12135762 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135762
M. Wt: 523.6 g/mol
InChI Key: XARNGQMJMAZFGJ-QNGOZBTKSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a thiazolidinone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The thiazolidinone moiety is then synthesized and attached to the piperazine derivative through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can undergo condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives and analogs of the original compound.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features. Similar compounds may include other piperazine derivatives, fluorophenyl compounds, and thiazolidinone analogs. Each of these compounds may have distinct properties and applications, but the specific combination of features in this compound provides unique advantages in terms of reactivity, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C26H26FN5O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN5O2S2/c1-17(2)16-32-25(34)21(36-26(32)35)15-18-23(28-22-9-5-6-10-31(22)24(18)33)30-13-11-29(12-14-30)20-8-4-3-7-19(20)27/h3-10,15,17H,11-14,16H2,1-2H3/b21-15-

InChI Key

XARNGQMJMAZFGJ-QNGOZBTKSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

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